molecular formula C17H13NO2S B1275347 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383142-93-6

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

Cat. No. B1275347
M. Wt: 295.4 g/mol
InChI Key: PIABSIJRGOWDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(4-{2-[4-(benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one” and “(4-Benzyloxy)phenylacetic acid”, have been studied for their potential applications .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . Unfortunately, specific details about the molecular structure of “4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” are not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific details about the physical and chemical properties of “4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” are not available .

Scientific Research Applications

Synthesis and Structural Investigation

  • A study by Zaharia et al. (2008) explored the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, resulting in various compounds structurally investigated by spectroscopic methods, including infrared spectroscopy, mass spectrometry, and NMR (Zaharia et al., 2008).

Antimicrobial Properties

  • Govori et al. (2013) reported on the antibacterial activity of derivatives including 4-(2-(benzyloxy)phenyl amino)-2-oxo-2H-chromene-3-carbaldehyde. They found these derivatives showed moderate to high activity against various bacteria (Govori et al., 2013).

Anticancer and Antiviral Activities

  • Lozynskyi et al. (2016) synthesized novel compounds including 7-[4-(benzyloxy)phenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde, evaluated for anticancer and antiviral activities. One compound showed high antimitotic activity against leukemia and another exhibited promising influence on Hepatitis C virus (Lozynskyi et al., 2016).

Synthesis of Heterocycles

  • Abdel-Wahab et al. (2012) used 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, related to the compound of interest, as a synthon for synthesizing new thiazole and pyrazoline heterocycles, showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Antioxidant Activities

  • Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities, finding significant potency in some compounds (Sudha et al., 2021).

properties

IUPAC Name

4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABSIJRGOWDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

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